molecular formula C17H14F3N3O2 B5990703 2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide

2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B5990703
M. Wt: 349.31 g/mol
InChI Key: SIWFBTIFPZXGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The methoxyphenyl group can be introduced via nucleophilic substitution reactions using 2-methoxyphenyl isocyanate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of chiral modified tartaric acid in an inert solvent for crystallization, as seen in similar synthetic processes . The scalability of these methods ensures that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide exerts its effects involves its interaction with specific molecular targets. For instance, it can modulate the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the activation of antioxidant response elements and the induction of cytoprotective genes . This pathway is crucial in cellular defense mechanisms against oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide apart is its combination of the methoxyphenyl and trifluoromethyl-benzimidazole moieties, which confer unique chemical properties and reactivity. This makes it particularly valuable in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2/c1-25-14-5-3-2-4-10(14)8-15(24)21-11-6-7-12-13(9-11)23-16(22-12)17(18,19)20/h2-7,9H,8H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWFBTIFPZXGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.